molecular formula C21H18N2O5 B10994802 ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate

ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate

Cat. No.: B10994802
M. Wt: 378.4 g/mol
InChI Key: JKFBPTMUDNBMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate: is a complex organic compound with the following linear formula:

C20H17N3O4\text{C}_{20}\text{H}_{17}\text{N}_3\text{O}_4C20​H17​N3​O4​

. This compound belongs to the indole family, which is a significant heterocyclic system found in natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological properties.

Preparation Methods

Synthetic Routes: The synthesis of ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate involves several steps. One approach starts with the reaction of m-anisidine with NaNO2 and concentrated aqueous hydrochloric acid. Subsequently, the anion of ethyl α-ethylacetoacetate is added, leading to the formation of the Japp–Klingmann azo-ester intermediate .

Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale syntheses provide valuable insights into the compound’s preparation.

Chemical Reactions Analysis

Ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate: undergoes various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may yield different derivatives.

    Substitution: Substituents can be introduced at various positions. Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules.

    Drug Discovery: Its structural features make it valuable for drug development.

Biology and Medicine:

    Anticancer Properties: Investigations suggest potential anticancer effects.

    Microbial Activity: It may exhibit antimicrobial properties.

Industry:

    Fine Chemicals: Used in the synthesis of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The precise mechanism by which ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

Remember that this compound’s applications and mechanisms continue to evolve as scientific knowledge advances

Biological Activity

Ethyl 2-{[(2-cyclopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an ethyl ester group and a cyclopropyl-substituted isoindole moiety, suggest various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4}, with a molecular weight of approximately 336.36 g/mol. The presence of a dioxo group enhances its reactivity, potentially influencing its biological interactions .

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Anticancer Properties : Research has shown that derivatives of isoindole compounds can inhibit cancer cell motility and proliferation. Notably, compounds with similar structures have demonstrated selective cytotoxicity towards tumorigenic cells while sparing non-tumorigenic cells .
  • Antioxidant Activity : The compound's ability to modulate oxidative stress pathways suggests potential as an antioxidant agent. It may interact with the Nrf2-Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative damage .
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in disease processes, although further research is needed to identify these targets definitively .

Anticancer Activity

A study involving various isoindole derivatives highlighted the anticancer potential of compounds similar to this compound. These studies utilized murine liver cell lines to assess growth inhibition properties at concentrations around 10 µM. Two derivatives exhibited significant growth inhibition of cancer cells without affecting healthy cells .

Mechanistic Insights

Research into the mechanism of action for related compounds has revealed their ability to alter the localization and levels of key signaling proteins involved in cancer progression. This suggests that this compound could similarly impact these pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
Ethyl 2-{[(2-cyclopropyl-1,3-dioxo...)Cyclopropyl isoindole moietyAnticancer, Antioxidant
Compound AIsoindole derivativeAntitumor activity
Compound BSimilar dioxo structureEnzyme inhibition

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 2-[(2-cyclopropyl-1,3-dioxoisoindole-5-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18N2O5/c1-2-28-21(27)15-5-3-4-6-17(15)22-18(24)12-7-10-14-16(11-12)20(26)23(19(14)25)13-8-9-13/h3-7,10-11,13H,2,8-9H2,1H3,(H,22,24)

InChI Key

JKFBPTMUDNBMTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.